(E)-1-Cinnamoylpyrrolidine
(E)-1-Cinnamoylpyrrolidine
(e)-1-Cinnamoylpyrrolidine belongs to the class of organic compounds known as cinnamic acids and derivatives. These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid (e)-1-Cinnamoylpyrrolidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e)-1-cinnamoylpyrrolidine is primarily located in the cytoplasm. Outside of the human body, (e)-1-cinnamoylpyrrolidine can be found in beverages. This makes (e)-1-cinnamoylpyrrolidine a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
52438-21-8
VCID:
VC0118078
InChI:
InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+
SMILES:
C1CCN(C1)C(=O)C=CC2=CC=CC=C2
Molecular Formula:
C13H15NO
Molecular Weight:
201.26 g/mol
(E)-1-Cinnamoylpyrrolidine
CAS No.: 52438-21-8
Reference Standards
VCID: VC0118078
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
CAS No. | 52438-21-8 |
---|---|
Product Name | (E)-1-Cinnamoylpyrrolidine |
Molecular Formula | C13H15NO |
Molecular Weight | 201.26 g/mol |
IUPAC Name | (E)-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one |
Standard InChI | InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ |
Standard InChIKey | JSIGICUAXLIURX-CMDGGOBGSA-N |
Isomeric SMILES | C1CCN(C1)C(=O)/C=C\C2=CC=CC=C2 |
SMILES | C1CCN(C1)C(=O)C=CC2=CC=CC=C2 |
Canonical SMILES | C1CCN(C1)C(=O)C=CC2=CC=CC=C2 |
Appearance | Powder |
Melting Point | 101-103°C |
Physical Description | Solid |
Description | (e)-1-Cinnamoylpyrrolidine belongs to the class of organic compounds known as cinnamic acids and derivatives. These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid (e)-1-Cinnamoylpyrrolidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e)-1-cinnamoylpyrrolidine is primarily located in the cytoplasm. Outside of the human body, (e)-1-cinnamoylpyrrolidine can be found in beverages. This makes (e)-1-cinnamoylpyrrolidine a potential biomarker for the consumption of this food product. |
PubChem Compound | 2056198 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume